

Optimization of Delphinidin 3,5-diglucoside extraction from plant material

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B190952

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Technical Support Center: Delphinidin 3,5-diglucoside Extraction

Welcome to the technical support center for the optimization of **Delphinidin 3,5-diglucoside** extraction from plant material. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their extraction and purification workflows.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of **Delphinidin 3,5-diglucoside**.

Question: My **Delphinidin 3,5-diglucoside** yield is consistently low. What are the potential causes and solutions?

Answer: Low yields of **Delphinidin 3,5-diglucoside** can stem from several factors throughout the extraction process. Consider the following:

- Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant material to release the anthocyanins.
 - Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Pre-treatment methods like freeze-drying can also improve cell wall disruption.

- Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for **Delphinidin 3,5-diglucoside**.
 - Solution: Delphinidin and its glycosides are highly soluble in polar solvents.[1] Acidified polar solvents are often recommended to maintain the stability of the flavylum cation structure of anthocyanins.[2][3] Consider using acidified methanol or ethanol.
- Extraction Time and Temperature: The duration and temperature of your extraction may be insufficient.
 - Solution: Optimize the extraction time and temperature. While higher temperatures can increase solubility and extraction efficiency, they can also lead to degradation.[1][4] Monitor for any signs of degradation, such as a color change from red/purple to brownish hues.
- Degradation During Extraction: **Delphinidin 3,5-diglucoside** is susceptible to degradation.
 - Solution: Protect your samples from light and oxygen throughout the extraction process. Working in a dark, inert environment (e.g., under nitrogen) can be beneficial. Maintaining a low pH (around 3) is also crucial for stability.[1][3]

Question: I am observing a color change in my extract, from a vibrant purple to a brownish color. What is happening and how can I prevent it?

Answer: A color change from purple to brown is a strong indicator of anthocyanin degradation. The primary factors contributing to this are:

- High pH: Anthocyanins are most stable in acidic conditions (pH 1-3).[1] As the pH increases towards neutral and alkaline, the flavylum cation is converted to unstable forms like the carbinol pseudobase and chalcone, which can lead to degradation and a loss of color.[5]
 - Solution: Acidify your extraction solvent with a weak acid like formic acid, acetic acid, or citric acid (typically 0.1% to 1% v/v).[2][3] This helps to maintain the stable flavylum cation form.
- Elevated Temperatures: Prolonged exposure to high temperatures can accelerate the degradation of **Delphinidin 3,5-diglucoside**. [1][4][6]

- Solution: Use the lowest effective temperature for your extraction. If using heat, minimize the exposure time. For concentration steps, use a rotary evaporator at a temperature below 40°C.[2]
- Presence of Oxygen and Light: Oxygen and light can promote oxidative degradation of anthocyanins.
 - Solution: Perform extractions in dark or amber glassware and consider blanketing the solvent with an inert gas like nitrogen. Store extracts in the dark at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage).[7]

Question: My purified **Delphinidin 3,5-diglucoside** has poor solubility in water. Is this normal?

Answer: Yes, this can be a normal observation. While glycosylation generally improves the water solubility of anthocyanidins, the presence of two glucose molecules in **Delphinidin 3,5-diglucoside** can lead to steric hindrance. This can make it more difficult for the molecule to interact with water through hydrogen bonding, resulting in lower solubility compared to its monoglycoside counterpart, Delphinidin 3-glucoside.[8]

Question: What is the most effective method for purifying **Delphinidin 3,5-diglucoside** from a crude extract?

Answer: A common and effective method for purification involves solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

- Solid-Phase Extraction (SPE): This is an excellent initial cleanup step. A C18 SPE cartridge can be used to separate the anthocyanins from other more polar or less polar compounds in the crude extract.[2]
- Preparative HPLC: For high-purity isolation, preparative HPLC with a C18 column is the method of choice. A gradient elution with acidified water and an organic solvent like methanol or acetonitrile allows for the separation of individual anthocyanins, including **Delphinidin 3,5-diglucoside**.[2]

Data Presentation: Comparison of Extraction Solvents and Methods

The following tables summarize quantitative data on the extraction of delphinidin and related anthocyanins from various plant sources.

Table 1: Influence of Solvent and Temperature on Total Monomeric Anthocyanin (TMA) Extraction from Purple-Fleshed Sweet Potatoes

Solvent	Temperature (°C)	Solid Loading (% w/v)	TMA Concentration (mg cyanidin-3-glucoside/100g fw)
70% Ethanol	80	3.3	~120
70% Acidified Ethanol	80	3.3	~160
70% Methanol	80	3.3	~130
70% Acidified Methanol	80	3.3	~186
70% Ethanol	50	17	~100
70% Acidified Ethanol	50	17	~140
70% Methanol	50	17	~110
70% Acidified Methanol	50	17	~150

Data adapted from a study on purple-fleshed sweet potatoes. Acidified solvents contained 7% acetic acid.[9]

Table 2: Comparison of Extraction Methods for Anthocyanins from Various Plant Sources

Plant Material	Extraction Method	Solvent	Key Findings	Reference
Bilberry	Ultrasound-Assisted Extraction (UAE)	Acidified Ethanol	UAE can enhance extraction efficiency.	[10]
Red Onion Peel	Ultrasound-Assisted Extraction (UAE)	70% Ethanol	UAE significantly improved the extraction of phenolic compounds.	[5]
Jambolan Fruit	Pulsed Ultrasound Extraction (PUE)	Ethanol	PUE yielded 15-25% more diglucosides of delphinidin compared to batch ultrasound extraction.	[3]
Black Grape	Microwave-Assisted Extraction (MAE)	Not specified	MAE showed a 3-fold higher extraction yield than conventional solvent extraction.	[11]

Experimental Protocols

Protocol 1: General Solvent Extraction of **Delphinidin 3,5-diglucoside**

This protocol provides a general method for the extraction of **Delphinidin 3,5-diglucoside** from plant material.

Materials:

- Freeze-dried and finely ground plant material
- Extraction Solvent: 70% ethanol with 1% citric acid (v/v)
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper or a 0.45 μm syringe filter)

Procedure:

- Sample Preparation: Weigh 10 g of the finely ground plant material.
- Extraction:
 - Add 100 mL of the acidified ethanol solvent to the plant material in a flask.
 - Stir the mixture for 2 hours at room temperature, protected from light.
- Separation:
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Decant the supernatant.
- Re-extraction (Optional but Recommended):
 - Add another 100 mL of the acidified ethanol solvent to the plant residue and repeat the extraction and separation steps.
 - Combine the supernatants from both extractions.
- Filtration: Filter the combined supernatant through Whatman No. 1 filter paper or a 0.45 μm syringe filter to remove any remaining solid particles.
- Concentration:

- Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- The resulting aqueous extract is now ready for purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of **Delphinidin 3,5-diglucoside**

This protocol utilizes ultrasound to enhance extraction efficiency.

Materials:

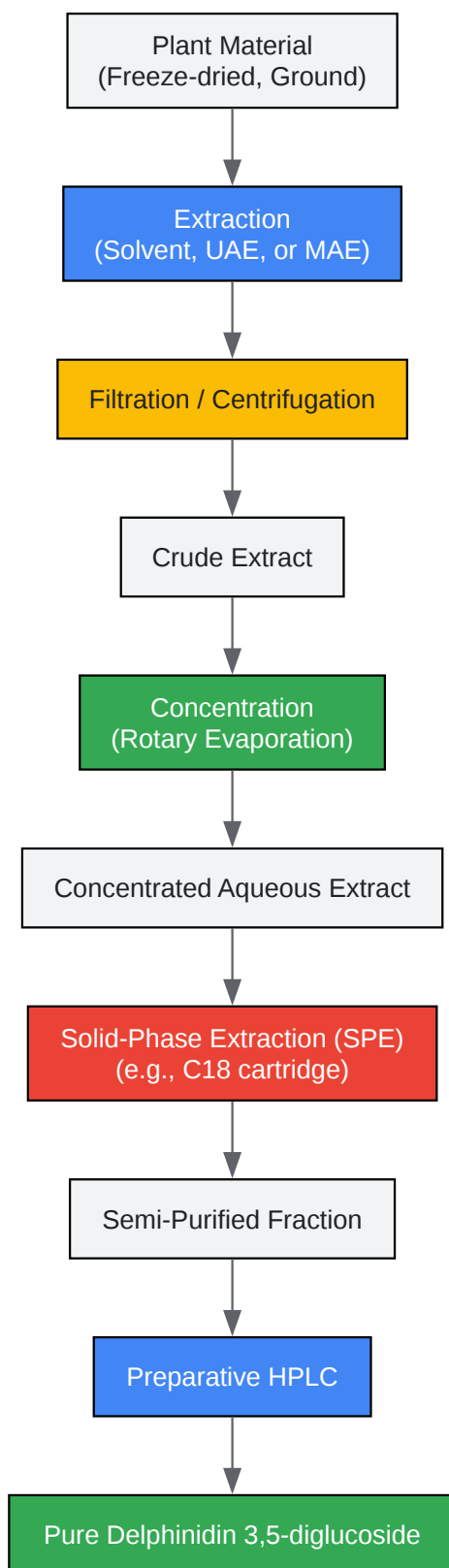
- Finely ground plant material
- Extraction Solvent: 80% ethanol with 0.5% formic acid (v/v)
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- Filtration apparatus

Procedure:

- Sample Preparation: Weigh 5 g of the finely ground plant material.
- Extraction:
 - Add 50 mL of the acidified ethanol solvent to the plant material in a beaker.
 - Place the beaker in an ultrasonic bath or use a probe sonicator.
 - Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
- Separation:
 - Centrifuge the mixture at 4000 rpm for 15 minutes.

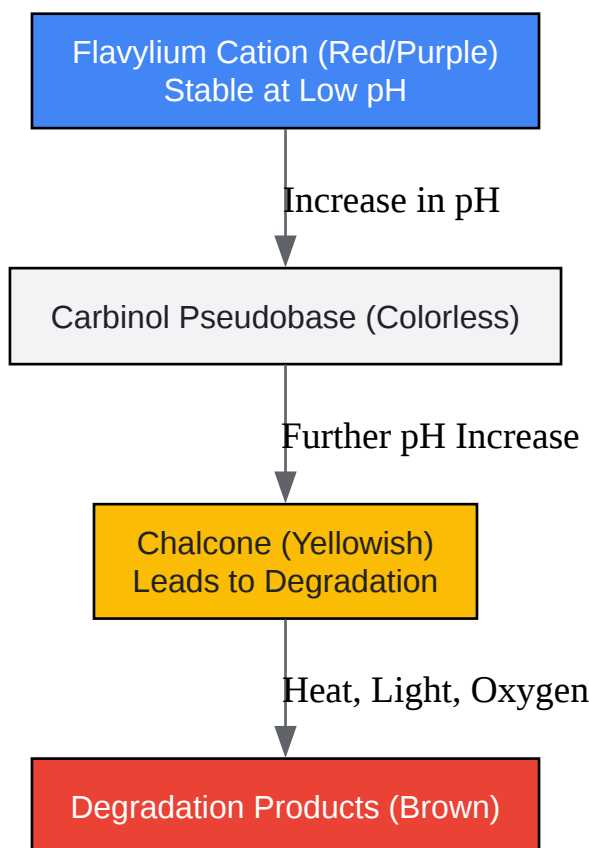
- Collect the supernatant.
- Filtration: Filter the supernatant to remove any fine particles.
- Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C.

Visualizations



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Caption: General workflow for the extraction and purification of **Delphinidin 3,5-diglucoside**.



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Caption: Simplified degradation pathway of anthocyanins with increasing pH and other factors.

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